(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Overview
Description
The compound (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a furan ring, and a diazinane trione core, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and furan derivatives, followed by their condensation with a diazinane trione precursor. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to meet the demands of industrial applications.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biology, this compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers explore its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, this compound is evaluated for its therapeutic potential. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industry, this compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure makes it valuable for developing new materials and products.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione include other naphthalene and furan derivatives, as well as diazinane trione analogs. Examples include:
- 2,7-diethoxynaphthalene
- Furan-2-ylmethyl derivatives
- 1,3-diazinane-2,4,6-trione analogs
Uniqueness
The uniqueness of this compound lies in its combination of structural motifs, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-3-30-16-9-7-15-8-10-21(31-4-2)19(18(15)12-16)13-20-22(27)25-24(29)26(23(20)28)14-17-6-5-11-32-17/h5-13H,3-4,14H2,1-2H3,(H,25,27,29)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBFTSNWWHKVIH-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CO4)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2/C=C\3/C(=O)NC(=O)N(C3=O)CC4=CC=CO4)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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